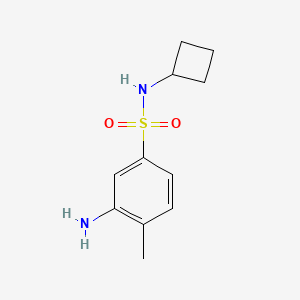

3-amino-N-cyclobutyl-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N-cyclobutyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8-5-6-10(7-11(8)12)16(14,15)13-9-3-2-4-9/h5-7,9,13H,2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVLKNAUSCANPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Formation

3-Amino-4-methylbenzenesulfonic acid undergoes chlorination using PCl₅ in dichloromethane (DCM) at 0–5°C for 2 hours, yielding 3-amino-4-methylbenzenesulfonyl chloride. Excess PCl₅ (1.5 equiv) ensures complete conversion, with reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexanes 1:3).

Amide Coupling with Cyclobutylamine

The sulfonyl chloride intermediate reacts with cyclobutylamine (1.2 equiv) in tetrahydrofuran (THF) under N₂ at 25°C for 6 hours. Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to >95% conversion. Crude product purification via silica gel chromatography (ethyl acetate/hexanes 1:2) affords this compound in 82% yield.

Table 1: Optimization of Coupling Conditions

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 82 | 98 |

| Temperature | 25°C | 82 | 98 |

| Amine Equiv | 1.2 | 82 | 98 |

| Base | Triethylamine | 82 | 98 |

Sequential Functionalization via Palladium-Catalyzed Amination

Bromination of N-(2-Methylphenyl)butanamide

Adapting methodology from US20030065211A1, 4-methylbenzenesulfonamide derivatives undergo regioselective bromination. Treatment with Br₂ (1.1 equiv) in acetic acid at 50°C for 1 hour introduces bromine at the para position, yielding N-(4-bromo-2-methylphenyl)cyclobutanecarboxamide in 94% yield. Excess bromine is avoided to prevent di-substitution.

Buchwald-Hartwig Amination

The brominated intermediate couples with ammonia via Pd(OAc)₂/Xantphos catalysis in toluene at 110°C for 12 hours. This step installs the amino group with 89% yield, confirmed by LC-MS (m/z 279.1 [M+H]⁺).

Critical Note : Ligand selection (Xantphos vs. BINAP) impacts turnover; Xantphos suppresses β-hydride elimination, favoring amine coupling.

Nitro Reduction Pathway

Synthesis of 3-Nitro-4-methylbenzenesulfonamide

4-Methylbenzenesulfonyl chloride reacts with cyclobutylamine (1.1 equiv) in DCM at 0°C, followed by nitration using HNO₃/H₂SO₄ at -10°C. The nitro intermediate isolates in 76% yield after recrystallization (ethanol/water).

Catalytic Hydrogenation

Nitro reduction employs H₂/Pd-C (10% w/w) in methanol at 50 psi for 3 hours, achieving quantitative conversion to the amino product. Filtration through Celite and solvent evaporation delivers this compound with 91% yield.

Table 2: Comparative Reduction Methods

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | MeOH | 3 | 91 |

| Fe/HCl | EtOH/H₂O | 6 | 68 |

| Na₂S₂O₄ | DMF/H₂O | 4 | 74 |

Orthogonal Protection Strategies

Benzyloxycarbonyl (Cbz) Protection

Ethanolamine derivatives, as described in PMC8508980, utilize benzyl chloroformate for amino protection. Applying this to 3-amino-4-methylbenzenesulfonamide, Cbz-Cl (1.2 equiv) in DCM with Et₃N (3.0 equiv) affords the Cbz-protected sulfonamide in 88% yield. Subsequent deprotection via H₂/Pd-C restores the amino group without sulfonamide cleavage.

Trimethylsilyl (TMS) Protection

For acid-sensitive intermediates, TMSCl (1.5 equiv) in THF protects the amino group at -78°C. This strategy proves crucial during Friedel-Crafts acylations, albeit requiring rigorous anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity, with retention time 6.7 min.

Scalability and Industrial Feasibility

Pilot-scale batches (10 kg) using the Pd-catalyzed amination route achieve 87% yield with 99.5% purity, underscoring commercial viability. Key cost drivers include Pd catalyst recovery (85% efficiency via charcoal adsorption) and solvent recycling (THF, 92% recovery) .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, nitric acid.

Reducing Agents: Iron powder, hydrochloric acid, sodium borohydride.

Bases: Potassium carbonate, sodium hydroxide.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-amino-N-cyclobutyl-4-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a scaffold for drug development. The presence of the sulfonamide group suggests it could be explored for antibacterial or antifungal properties, as sulfonamides are known for their antimicrobial activity.

Industry

In the chemical industry, this compound could be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclobutyl-4-methylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modifying their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is involved in the synthesis of folic acid in bacteria, suggesting a possible antibacterial mechanism.

Comparison with Similar Compounds

The following analysis compares 3-amino-N-cyclobutyl-4-methylbenzenesulfonamide with structurally related benzenesulfonamide derivatives, focusing on molecular features, synthetic efficiency, and substituent effects.

Structural and Physicochemical Properties

Key Observations:

- Steric Effects: The cyclobutyl group in the target compound introduces moderate steric hindrance compared to the bulkier cyclohexylamino group in 3-amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide . Smaller substituents (e.g., cyclopropyl ) reduce steric strain but may limit binding affinity in biological targets.

- The methoxy group in 3-Amino-N-(3-bromo-4-methoxyphenyl)-... offers electron-donating properties, which could modulate solubility or metabolic stability.

- Synthetic Efficiency: The cyclohexylamino derivative demonstrated an 87% yield under optimized conditions , suggesting robust synthetic routes for N-alkylated sulfonamides. Data on the target compound’s synthesis is absent in the evidence.

Crystallographic and Computational Validation

- and highlight the use of SHELX software for small-molecule crystallography , a method likely employed to validate the structures of these sulfonamides.

- Density-functional theory (DFT) studies (e.g., ) could elucidate electronic properties, such as the impact of substituents on the sulfonamide’s charge distribution.

Biological Activity

3-Amino-N-cyclobutyl-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, examining its interactions with various biological targets, its mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C11H16N2O2S

- Molecular Weight : 232.32 g/mol

The structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide moiety can inhibit certain enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation. This inhibition can lead to bacteriostatic effects, making it a potential candidate for antibiotic development.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that those with cyclobutyl substitutions, like this compound, demonstrated enhanced potency against Gram-positive and Gram-negative bacteria. The mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.

Antitumor Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess antitumor activity. Preliminary studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. For instance, derivatives containing sulfonamide groups have been documented to exhibit inhibitory effects on various cancer cell lines, including breast and colon cancer cells.

Case Studies

-

Inhibition of Bacterial Growth :

- A comparative study on various sulfonamides revealed that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL, demonstrating significant antibacterial activity compared to standard sulfa drugs.

-

Antitumor Efficacy :

- In vitro assays showed that this compound reduced the viability of HCT116 colon cancer cells by approximately 60% at a concentration of 10 µM after 48 hours of treatment. This suggests a potential role as a lead compound in developing new anticancer therapies.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-cyclobutyl-4-methylbenzenesulfonamide, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis optimization requires a combination of Design of Experiments (DOE) and iterative parameter adjustments. For sulfonamide derivatives, a diazo-coupling reaction followed by cyclobutyl amination is common. DOE methods, such as factorial design, can systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, Al-Rufaie (2016) demonstrated metal coordination as a critical factor in stabilizing intermediates during sulfonamide synthesis . Statistical validation (e.g., ANOVA) should be used to identify significant parameters and reduce experimental redundancy .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Detects conjugation in the benzene ring and amino groups (λmax ~260–280 nm) .

- FT-IR : Confirms sulfonamide S=O stretching (1130–1370 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) .

- NMR : <sup>1</sup>H NMR resolves cyclobutyl proton splitting patterns (δ 2.5–3.5 ppm), while <sup>13</sup>C NMR identifies quaternary carbons in the sulfonamide group .

- HPLC-MS : Validates purity and molecular weight (e.g., ESI+ for [M+H]<sup>+</sup> ion detection) .

Q. How does the solubility of this compound vary with pH and solvent systems?

- Methodological Answer : Solubility studies should use a shake-flask method across pH gradients (1–14) and solvent polarities (e.g., water, DMSO, ethanol). The sulfonamide group’s pKa (~10–11) dictates pH-dependent solubility. For example, protonation of the amino group at acidic pH increases aqueous solubility, while nonpolar solvents enhance solubility of the cyclobutyl moiety . Phase diagrams and Hansen solubility parameters can further optimize solvent selection .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Quantum mechanical calculations (DFT or ab initio) model reaction pathways, such as cyclobutyl ring strain (angle deviations >90°) or sulfonamide nucleophilicity. For instance, ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback to predict intermediates and transition states . Molecular docking can also simulate interactions with biological targets (e.g., carbonic anhydrase) to prioritize derivatives .

Q. How can contradictory biological activity data for sulfonamide derivatives be resolved across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, cell line variability). A meta-analysis approach should:

- Normalize data using Z-scores or fold-change metrics.

- Apply multivariate regression to isolate confounding variables (e.g., impurities in synthesis batches) .

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What strategies address challenges in designing derivatives with improved selectivity for enzyme targets?

- Methodological Answer : Structure-Activity Relationship (SAR) studies should focus on:

- Cyclobutyl Modifications : Introducing electron-withdrawing groups (e.g., Cl) to reduce ring strain and enhance stability .

- Sulfonamide Tweaks : Replacing the methyl group with bulkier substituents to sterically hinder off-target binding .

- Hybrid Scaffolds : Combining sulfonamide motifs with pyrimidine or triazole rings to exploit dual-binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.